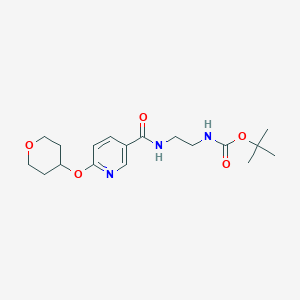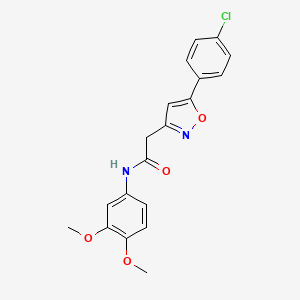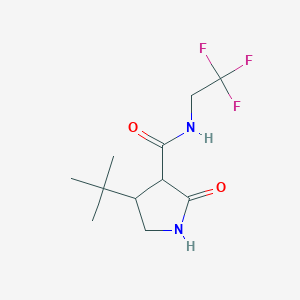![molecular formula C26H27N5 B2360165 6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900262-26-2](/img/structure/B2360165.png)
6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C26H27N5. It is one of the many nitrogen-containing heterocycles, which are abundant in nature and play a crucial role in the metabolism of all living cells .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . The first step in the mechanism is the condensation between the aldehyde and urea, bearing some similarities to the Mannich condensation .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its formula, consists of 26 carbon atoms, 27 hydrogen atoms, and 5 nitrogen atoms. The pyrazolo[1,5-a]pyrimidine moiety is a significant part of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed by copper (I). For instance, 1,3 dipolar cycloaddition reactions have been used to transform synthesized glycone and aglycone intermediates into triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 409.537. More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in various biological activities. For example, novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents. These compounds show promise in inhibiting certain cancer cell lines and inflammation-related enzymes (Rahmouni et al., 2016).
Anti-inflammatory Applications
The structural modifications of pyrazolopyrimidines have been studied to develop new classes of nonsteroidal anti-inflammatory drugs (NSAIDs). These modifications led to compounds with high anti-inflammatory activity and low ulcerogenic potential (Auzzi et al., 1983).
Novel Compounds Synthesis
Research has been conducted on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds have potential applications in various fields of chemistry and biochemistry (Rahmouni et al., 2014).
Solvent-Free Synthesis
The development of solvent-free synthesis methods for pyrazolo[1,5-a]pyrimidines offers an eco-friendly and efficient approach to produce these compounds. Such methods have been successful in achieving high yields in short reaction times (Quiroga et al., 2008).
Potential as Fungicides
Pyrazolo[1,5-a]pyrimidine analogs have been synthesized as structural analogues of the systemic fungicide carboxin. These compounds showed significant activity in fungal growth assays, suggesting their potential use as fungicides (Huppatz, 1985).
Direcciones Futuras
The pyrazolo[1,5-a]pyrimidine moiety, which is part of this compound’s structure, is an important core of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, these motifs have an emerging interest in synthetic as well as medicinal chemistry . Thus, the growing wealth of pyrazolo[1,5-a]pyrimidine analogs focuses on synthetic strategies in recent years .
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound exhibits mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the AChE enzyme .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain using acetylcholine as a neurotransmitter . Increased levels of acetylcholine due to AChE inhibition can enhance cognitive functions .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (409.537 for this compound) can impact these pharmacokinetic properties.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with other substances in the body and potential changes in its structure can influence its efficacy .
Propiedades
IUPAC Name |
5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5/c1-3-10-23-20(2)28-25-24(21-11-6-4-7-12-21)19-27-31(25)26(23)30-17-15-29(16-18-30)22-13-8-5-9-14-22/h3-9,11-14,19H,1,10,15-18H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUKWYKIXNIFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)





![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)


![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)
![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)
